Bet-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

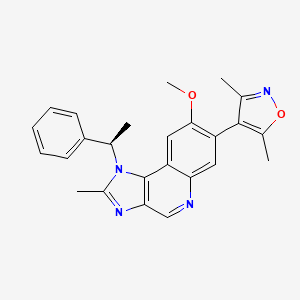

C25H24N4O2 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

4-[8-methoxy-2-methyl-1-[(1R)-1-phenylethyl]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C25H24N4O2/c1-14-24(16(3)31-28-14)20-11-21-19(12-23(20)30-5)25-22(13-26-21)27-17(4)29(25)15(2)18-9-7-6-8-10-18/h6-13,15H,1-5H3/t15-/m1/s1 |

InChI Key |

LJVBCQJBIHMYGJ-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)[C@H](C)C5=CC=CC=C5)OC |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C)C(C)C5=CC=CC=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Bet-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of Bet-IN-20, a representative small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The data and methodologies presented herein are based on studies of the well-characterized BET inhibitor, JQ1, which serves as the exemplar for this compound.

Core Mechanism of Action: Epigenetic Reader Inhibition

This compound functions as a competitive inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other transcription factors.[2] This interaction is mediated by two tandem bromodomains (BD1 and BD2) present in each BET protein.[3]

By binding to acetylated chromatin, BET proteins recruit transcriptional regulatory complexes, including the positive transcription elongation factor b (p-TEFb), to specific gene loci.[4] This process facilitates the transcription of target genes, many of which are involved in cell proliferation, survival, and inflammation.[3][5]

This compound mimics the structure of acetylated lysine and competitively binds to the hydrophobic acetyl-lysine binding pockets within the bromodomains of BET proteins.[1][2] This reversible binding displaces BET proteins from chromatin, thereby preventing the recruitment of the transcriptional machinery and leading to the suppression of target gene expression.[1][2] A primary and well-documented downstream effect of BET inhibition is the potent downregulation of the MYC oncogene.[1][2][6]

Diagram: Core Mechanism of this compound

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. BET inhibitors as novel therapeutic agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of BET inhibitors targeting bromodomains in epigenetic regulation. [wisdomlib.org]

- 6. pnas.org [pnas.org]

Bet-IN-20: A Technical Overview of a Novel Selective BET Inhibitor for Acute Myeloid Leukemia

Introduction: The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1] BRD4, in particular, has been identified as a key regulator of oncogenes such as MYC, making it a compelling target for cancer therapy, especially in hematological malignancies.[2][3] Bet-IN-20 has emerged as a potent and selective inhibitor of BET proteins, with promising therapeutic potential in Acute Myeloid Leukemia (AML).[4] This technical guide provides an in-depth overview of this compound, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams.

Core Compound Data: this compound

This compound, also referred to as compound 10 in its primary publication, is a potent inhibitor of the first bromodomain (BD1) of BRD4.[4] Its activity and selectivity are critical for its therapeutic window and efficacy.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Selectivity Profile |

| BRD4 BD1 | 1.9 | Highly selective for BET family members (Detailed selectivity data across other bromodomains are available in the primary publication).[5] |

| BRD4 BD2 | Data not available in abstract | - |

| BRD2 BD1/BD2 | Data not available in abstract | - |

| BRD3 BD1/BD2 | Data not available in abstract | - |

Table 2: Cellular Activity of this compound in AML Models

| Cell-Based Assay | Observed Effect | Quantitative Data |

| Cell Proliferation | Potent inhibition of AML cell growth. | Specific GI50 values for various AML cell lines are available in the primary publication.[5] |

| Cell Cycle Analysis | Arrest of the cell cycle in the G0/G1 phase.[4] | - |

| Apoptosis Induction | Promotion of programmed cell death.[4] | - |

| Target Engagement | Inhibition of c-Myc and CDK6 expression; enhancement of PARP cleavage.[4] | - |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-leukemic effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, primarily BRD4. This displaces BRD4 from chromatin, leading to the transcriptional repression of key oncogenes and cell cycle regulators. The primary mechanism involves the downregulation of the proto-oncogene MYC, a master regulator of cell proliferation, growth, and metabolism.[3]

The inhibition of BRD4 by this compound leads to a cascade of downstream events, including the suppression of Cyclin-Dependent Kinase 6 (CDK6), a key protein for G1 phase progression. This disruption of the cell cycle machinery culminates in a G0/G1 phase arrest.[4] Subsequently, the sustained cell cycle arrest and oncogenic signal deprivation trigger the intrinsic apoptotic pathway, evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. Below are detailed, representative protocols for the key experiments.

TR-FRET Assay for BRD4/Ligand Binding

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the binding affinity of inhibitors to bromodomains.

Principle: This assay measures the proximity between a terbium (Tb)-labeled anti-His antibody bound to a His-tagged BRD4 protein (donor) and a fluorescently-labeled acetylated histone peptide (acceptor). Inhibitor binding disrupts this interaction, causing a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4.

-

Prepare a 2X solution of His-tagged BRD4(BD1) and a 2X solution of biotinylated H4K5/8/12/16ac peptide in assay buffer.

-

Prepare a 4X solution of Tb-labeled anti-His antibody and a 4X solution of streptavidin-d2 in assay buffer.

-

Prepare serial dilutions of this compound in 100% DMSO, followed by a dilution in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound dilution or DMSO control to each well.

-

Add 5 µL of the 2X BRD4(BD1) solution.

-

Add 5 µL of the 2X biotinylated peptide solution.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of the 4X antibody/streptavidin-d2 mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

Cell Viability Assay (MTS Assay)

This colorimetric assay determines the number of viable cells in proliferation by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product.

Protocol:

-

Cell Seeding:

-

Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of this compound (typically from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate for 72 hours.

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C until a color change is apparent.

-

-

Data Acquisition:

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of key downstream targets of this compound.

Protocol:

-

Cell Lysis:

-

Treat AML cells with this compound (at 1x and 5x GI50 concentrations) for 24-48 hours.

-

Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against c-Myc, CDK6, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Flow cytometry allows for the quantitative analysis of cell cycle distribution and the percentage of apoptotic cells.

Protocol for Cell Cycle Analysis:

-

Sample Preparation:

-

Treat AML cells with this compound or DMSO for 24-48 hours.

-

Harvest approximately 1x10^6 cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

-

Staining:

-

Centrifuge the fixed cells to remove ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[11]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the PE-Texas Red channel.

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

-

Sample Preparation:

-

Treat and harvest cells as described above (do not fix).

-

-

Staining:

-

Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[12]

-

-

Data Acquisition:

-

Analyze the samples immediately on a flow cytometer.

-

Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Experimental Workflow

The discovery and characterization of a selective BET inhibitor like this compound follows a logical progression from initial screening to in-depth cellular mechanism studies.

Conclusion

This compound is a potent and selective BRD4 BD1 inhibitor that demonstrates significant anti-leukemic activity in AML models. Its mechanism of action, centered on the transcriptional repression of MYC and subsequent induction of cell cycle arrest and apoptosis, underscores the therapeutic potential of targeting the BET family in this disease. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other novel BET inhibitors. Further investigation, particularly in preclinical in vivo models, will be crucial to advancing this promising compound towards clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the BET Inhibitor I-BET762 (Molibresib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of epigenetics has opened new avenues for therapeutic intervention in a multitude of diseases, including cancer and inflammatory disorders. A key family of epigenetic readers, the Bromodomain and Extra-Terminal motif (BET) proteins, has emerged as a promising target for small molecule inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of I-BET762 (also known as Molibresib or GSK525762A), a potent and selective BET inhibitor that has advanced to clinical trials. While the user's original query for "Bet-IN-20" did not yield a specific known compound, this guide on the well-documented BET inhibitor I-BET762 serves as a representative and in-depth resource.

I-BET762 is a benzodiazepine derivative that acts as a pan-inhibitor of the BET family members BRD2, BRD3, and BRD4.[1][2] It competitively binds to the acetyl-lysine recognition pockets of these bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the modulation of gene expression, notably the downregulation of key oncogenes and pro-inflammatory genes.[1][2]

Discovery of I-BET762

The discovery of I-BET762 originated from a phenotypic screening campaign aimed at identifying compounds that up-regulate the expression of apolipoprotein A-1 (ApoA1), a key component of high-density lipoprotein (HDL).[1] This screen led to the identification of a benzodiazepine hit compound. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this initial hit. This lead optimization process ultimately yielded I-BET762, a compound with improved stability, good physicochemical properties, and high affinity for BET bromodomains.[1]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for I-BET762 is not publicly available due to its proprietary nature, a plausible synthetic route can be inferred from the lead optimization studies and related literature on similar benzodiazepine-based BET inhibitors. The synthesis of the triazolobenzodiazepine scaffold, which is central to I-BET762, is a key aspect of its production.

Quantitative Data

The following tables summarize the key quantitative data for I-BET762, demonstrating its potency and selectivity.

Table 1: In Vitro Binding Affinity and Inhibitory Potency of I-BET762

| Target | Assay Type | Value | Reference |

| BRD2 | FRET IC50 | 32.5 nM | [2] |

| BRD3 | FRET IC50 | 42.4 nM | [3] |

| BRD4 | FRET IC50 | 36.1 nM | [3] |

| BRD2/3/4 | Cell-free assay IC50 | ~35 nM | [2] |

| BET Bromodomains | Kd | 50.5–61.3 nM | [2] |

Table 2: Cellular Activity of I-BET762 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50/gIC50 | Reference |

| LNCaP | Prostate Cancer | Growth Assay | 25 nM - 150 nM | [4] |

| VCaP | Prostate Cancer | Growth Assay | 25 nM - 150 nM | [4] |

| Aspc-1 | Pancreatic Cancer | Growth Assay | 231 nM | [3] |

| CAPAN-1 | Pancreatic Cancer | Growth Assay | 990 nM | [3] |

| PANC-1 | Pancreatic Cancer | Growth Assay | 2550 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of I-BET762.

Fluorescence Resonance Energy Transfer (FRET) Assay for BET Bromodomain Inhibition

This assay is used to determine the in vitro potency of I-BET762 in disrupting the interaction between BET bromodomains and acetylated histone peptides.

Materials:

-

Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4)

-

Tetra-acetylated Histone H4 peptide

-

Europium cryptate-labeled streptavidin

-

XL-665-labeled anti-6His antibody

-

Assay Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS, 0.05% (v/v) BSA, 400 mM KF

-

I-BET762 in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of I-BET762 in DMSO.

-

In a 384-well plate, add I-BET762 dilutions to the assay buffer.

-

Add the respective BET bromodomain protein (BRD2 at 200 nM, BRD3 at 100 nM, or BRD4 at 50 nM) and the tetra-acetylated Histone H4 peptide (200 nM) to the wells.

-

Incubate the plate for 1 hour at room temperature to allow for binding equilibrium.

-

Add Europium cryptate-labeled streptavidin (2 nM) and XL-665-labeled anti-6His antibody (10 nM) to each well.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

Calculate the FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the effect of I-BET762 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., LNCaP, VCaP)

-

Complete cell culture medium

-

I-BET762 in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of I-BET762 in cell culture medium.

-

Remove the old medium from the wells and add the I-BET762 dilutions. Include a vehicle control (DMSO).

-

Incubate the plates for the desired period (e.g., 3-6 days).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for c-Myc, Phospho-STAT3, and NF-κB Pathway Proteins

This technique is used to analyze the protein expression levels of key signaling molecules affected by I-BET762.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-phospho-STAT3, anti-STAT3, anti-p65, anti-phospho-p65)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by I-BET762.

References

Investigating the Downstream Targets of BET Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] This family, consisting of BRD2, BRD3, BRD4, and the testis-specific BRDT, recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene loci.[1][3][4][5][6] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[2][7][8][9]

This technical guide provides an in-depth overview of the downstream targets of BET inhibitors (BETis), a class of small molecules that competitively bind to the bromodomains of BET proteins and disrupt their function.[1] While the specific compound "Bet-IN-20" is not identified in publicly available literature, this document will focus on the well-characterized effects of pan-BET inhibitors, which represent the broader class to which such a compound would belong. We will delve into the signaling pathways modulated by these inhibitors, present quantitative data from key experiments, and provide detailed experimental protocols.

Mechanism of Action of BET Inhibitors

BET inhibitors function by mimicking the acetylated lysine residues that BET proteins naturally recognize. By occupying the hydrophobic binding pocket of the bromodomains, these inhibitors prevent BET proteins from binding to chromatin.[5][9] This displacement leads to the suppression of target gene transcription, primarily by inhibiting the recruitment of the positive transcription elongation factor b (P-TEFb) and subsequent phosphorylation of RNA polymerase II.[4][6][8][10] The most profound effect of BET inhibition is the downregulation of key oncogenes, such as MYC, and other genes involved in cell proliferation, survival, and inflammation.[1][9][11]

Key Downstream Signaling Pathways and Targets

The therapeutic effects of BET inhibitors stem from their ability to modulate several critical signaling pathways. The most well-documented of these are the c-MYC, NF-κB, and B-cell receptor (BCR) signaling pathways.

c-MYC Oncogene

The c-MYC oncogene is a master regulator of cell growth, proliferation, and metabolism, and its overexpression is a hallmark of many cancers.[1][7] BET proteins, particularly BRD4, are essential for maintaining the high levels of c-MYC transcription required by cancer cells.[11] BET inhibitors effectively suppress c-MYC expression, leading to cell cycle arrest and apoptosis in various cancer models.[9][11]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation.[12] BET proteins are involved in the transcriptional activation of NF-κB target genes.[11] By inhibiting BET proteins, the expression of pro-inflammatory and pro-survival genes downstream of NF-κB is reduced.[12]

B-Cell Receptor (BCR) Signaling

In certain hematological malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive BCR signaling is a key driver of tumor cell survival. Recent studies have shown that BET inhibitors can disrupt this pathway by targeting PAX5, a key transcription factor in B-cell lineage.[13] This leads to the downregulation of components of the BCR signaling cascade.[13]

Quantitative Data on Downstream Target Modulation

The following table summarizes quantitative data from preclinical studies demonstrating the effect of BET inhibitors on key downstream targets.

| Cell Line | BET Inhibitor | Target Gene/Protein | Change in Expression | Experimental Method | Reference |

| Human Monocytes | I-BET151 | CXCL10 | Inhibition of IFN-γ induced transcription | ChIP-qPCR | [14] |

| U2OS | AZD5153 | BRD4 foci | IC50 of 1.7 nM for disruption | Cellular Imaging | [13] |

| NUT Midline Carcinoma | JQ1 | MYC | Downregulation | Gene Expression Analysis | [5] |

| Multiple Myeloma | BET inhibitor | Myc | Blocked expression | Gene Expression Analysis | [1] |

| T-cell Acute Lymphoblastic Leukemia | BET inhibitor | - | Overcoming resistance to γ-secretase inhibitors | Combination Therapy Study | [1] |

| BRAF-inhibitor resistant melanoma | BET inhibitor | - | Overcoming resistance to vemurafenib | Combination Therapy Study | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to investigate the downstream targets of BET inhibitors.

Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)

This technique is used to determine the occupancy of a specific protein (e.g., BRD4) at a particular genomic region (e.g., the MYC enhancer).

Protocol:

-

Cell Culture and Crosslinking: Culture cells to the desired confluency. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-BRD4) or a control IgG antibody. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.

-

Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating at 65°C. Purify the DNA using a PCR purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the target genomic region to quantify the amount of precipitated DNA. Normalize the results to input DNA.[14]

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful method to analyze the entire transcriptome of a cell and identify genome-wide changes in gene expression following treatment with a BET inhibitor.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with the BET inhibitor or vehicle control for the desired time. Extract total RNA using a suitable RNA isolation kit.

-

Library Preparation: Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA. Ligate sequencing adapters to the ends of the cDNA fragments.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Quantify the expression level of each gene. Perform differential expression analysis to identify genes that are significantly up- or downregulated upon treatment with the BET inhibitor.[10]

Visualizing Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

BET Inhibitor Mechanism of Action

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The current status and future trends of BET research in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. BET Proteins as Attractive Targets for Cancer Therapeutics [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The current status and future trends of BET research in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BET inhibition targets ABC-DLBCL constitutive B-cell receptor signaling through PAX5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BET Inhibitors in Cancer Cell Lines: A Technical Guide

Disclaimer: The compound "Bet-IN-20" was not specifically identified in the available literature. This guide focuses on the broader class of Bromodomain and Extra-Terminal (BET) protein inhibitors and their effects on various cancer cell lines, including the BT-20 breast cancer cell line, which may be relevant to the user's query.

Introduction

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in regulating gene expression. They recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, BET proteins are overexpressed or hyperactivated, leading to the upregulation of oncogenes such as MYC, BCL2, and various cell cycle regulators. This dependency makes BET proteins attractive therapeutic targets for cancer treatment.

This technical guide provides an in-depth overview of the preliminary studies on BET inhibitors in cancer cell lines, focusing on their mechanism of action, effects on cellular processes, and the methodologies used for their evaluation.

Mechanism of Action of BET Inhibitors

BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the transcriptional repression of key oncogenes and other genes essential for tumor cell proliferation and survival. The primary mechanism involves the downregulation of genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of genes pivotal to cell identity and disease, including many oncogenes.[1]

The inhibition of BET proteins can induce a variety of cellular responses in cancer cells, including cell cycle arrest, apoptosis, and cellular senescence.[2] The specific outcome is often context-dependent, varying with the cancer type, the specific BET inhibitor used, and the genetic background of the cancer cells.

Signaling Pathways Modulated by BET Inhibitors

BET inhibitors impact several critical signaling pathways implicated in cancer progression. By downregulating key target genes, they can disrupt these pathways and inhibit tumor growth.

References

The Binding Affinity of Bet-IN-20 to Bromodomains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Bet-IN-20, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and the signaling pathways affected by this inhibitor.

Introduction to BET Bromodomains and this compound

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers.[1][2] They play a pivotal role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins through their two tandem N-terminal bromodomains, BD1 and BD2.[3][4] Dysregulation of BET protein function is implicated in a variety of diseases, particularly cancer, making them attractive targets for therapeutic intervention.[5][6]

Small-molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the downregulation of key oncogenes like c-MYC.[4][7] this compound (also referred to as compound 10) has been identified as a potent and selective BET inhibitor with significant potential for the treatment of acute myeloid leukemia (AML).[8]

Quantitative Binding Affinity Data

This compound has demonstrated high-affinity binding, particularly to the first bromodomain (BD1) of BRD4. The available quantitative data indicates a potent inhibitory concentration. While comprehensive data across all BET family bromodomains is not fully available in public literature, the reported IC50 value highlights its significant potency.

Table 1: this compound Binding Affinity

| Target Bromodomain | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| BRD4-BD1 | Biochemical Assay | 1.9 | [8] |

| BRD2-BD1 | Not Reported | - | - |

| BRD2-BD2 | Not Reported | - | - |

| BRD3-BD1 | Not Reported | - | - |

| BRD3-BD2 | Not Reported | - | - |

| BRD4-BD2 | Not Reported | - | - |

| BRDT-BD1 | Not Reported | - | - |

| BRDT-BD2 | Not Reported | - | - |

Experimental Protocols for Affinity Determination

The determination of binding affinity for small-molecule inhibitors like this compound against bromodomains is typically conducted using robust biophysical and biochemical assays. The following are detailed methodologies for two standard industry techniques.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is a common high-throughput method for measuring the competitive binding of inhibitors.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a His-tagged bromodomain protein. Streptavidin-coated Donor beads bind the biotinylated peptide, and Ni-NTA-coated Acceptor beads bind the His-tagged protein. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor, like this compound, will displace the histone peptide from the bromodomain, separating the beads and causing a loss of signal.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Bromodomain Protein: Recombinant His-tagged BRD4-BD1 is diluted to a final concentration of 20 nM in assay buffer.

-

Histone Peptide: Biotinylated tetra-acetylated histone H4 peptide (H4K5/8/12/16ac) is diluted to a final concentration of 25 nM.

-

Inhibitor: this compound is serially diluted in DMSO to create a concentration gradient, then diluted in assay buffer.

-

Beads: Streptavidin-Donor and Ni-NTA-Acceptor beads are prepared according to the manufacturer's instructions.

-

-

Assay Procedure (384-well format):

-

To each well, add 5 µL of the diluted this compound inhibitor or DMSO vehicle control.

-

Add 5 µL of the diluted His-tagged BRD4-BD1 protein solution and incubate for 15 minutes at room temperature.

-

Add 5 µL of the biotinylated histone H4 peptide.

-

In subdued light, add 5 µL of the mixed Donor and Acceptor beads.

-

Seal the plate and incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The raw data is normalized using DMSO (0% inhibition) and a known potent inhibitor like JQ1 (100% inhibition) as controls.

-

The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using graphing software like GraphPad Prism.

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[2]

Principle: A solution of the ligand (this compound) is titrated into a sample cell containing the macromolecule (bromodomain protein). The instrument measures the heat change upon each injection. The resulting thermogram provides a complete thermodynamic profile of the interaction.

Detailed Protocol:

-

Sample Preparation:

-

Protein: Recombinant BRD4-BD1 is extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). The final protein concentration in the sample cell should be approximately 10-20 µM.

-

Ligand: this compound is dissolved in the final dialysis buffer to a concentration 10-15 times that of the protein (e.g., 150-200 µM). A small amount of DMSO may be used for initial solubilization, with the same final concentration added to the protein solution to match buffers.

-

Both protein and ligand solutions are thoroughly degassed before use to prevent air bubbles.

-

-

ITC Experiment:

-

The sample cell (approx. 200 µL) is loaded with the BRD4-BD1 solution.

-

The injection syringe (approx. 40 µL) is loaded with the this compound solution.

-

The experiment is performed at a constant temperature, typically 25°C.

-

An initial small injection (e.g., 0.5 µL) is made to remove the syringe tip void, followed by a series of 15-25 injections (e.g., 1.5-2.0 µL each) with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

The heat of dilution is determined from the final injections after saturation and subtracted from the raw data.

-

The integrated heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin) to calculate the dissociation constant (Kd), stoichiometry (n), and binding enthalpy (ΔH).

-

Mechanism of Action and Signaling Pathways

This compound functions by competitively inhibiting the binding of BET proteins to acetylated lysine residues on chromatin. This displacement prevents the recruitment of transcriptional machinery, leading to the suppression of specific target gene expression.

The primary oncogenic pathway inhibited by BET inhibitors is the c-MYC signaling cascade. BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, driving its transcription. By displacing BRD4, this compound effectively shuts down MYC expression.[4] Downstream effects include the inhibition of cell cycle progression and the induction of apoptosis. This compound has been specifically shown to inhibit c-Myc and CDK6, leading to cell cycle arrest in the G0/G1 phase, and to enhance the cleavage of PARP, a marker of apoptosis.[8]

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical high-throughput screening workflow to identify and characterize BET bromodomain inhibitors like this compound.

Caption: Workflow for BET inhibitor discovery.

References

- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on the Anti-inflammatory Properties of Bromodomain and Extra-Terminal Domain (BET) Inhibitors

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

This document provides an in-depth technical overview of the early research into the anti-inflammatory properties of a class of epigenetic modulators known as Bromodomain and Extra-Terminal domain (BET) inhibitors. Initial searches for a specific compound designated "Bet-IN-20" did not yield specific results; therefore, this guide focuses on the broader class of BET inhibitors, using the seminal, well-documented early compound I-BET as a primary case study. The foundational research, particularly the landmark 2010 study by Nicodeme and colleagues, revealed a novel pharmacological approach to treating inflammation by targeting the "readers" of the histone code rather than the enzymes that modify it.[1][2]

BET proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are crucial epigenetic regulators that recognize acetylated lysine residues on histones and other proteins.[3] This recognition is a key step in assembling transcriptional machinery at the promoters and enhancers of target genes. In the context of inflammation, BET proteins play a pivotal role in activating the expression of a host of pro-inflammatory genes, including cytokines and chemokines, in response to stimuli like lipopolysaccharide (LPS).[2][4] Early BET inhibitors, such as I-BET, were developed as synthetic compounds that mimic acetylated histones to competitively block the binding pockets of BET bromodomains, thereby preventing the recruitment of transcriptional complexes and suppressing inflammatory gene expression.[1][2] This whitepaper will detail the core mechanism, quantitative data from key early experiments, and the specific protocols used to establish the anti-inflammatory potential of this promising class of molecules.

Core Mechanism of Action

The anti-inflammatory action of BET inhibitors is rooted in their ability to disrupt the transcriptional activation of key inflammatory genes. The process begins when an inflammatory stimulus, such as LPS from Gram-negative bacteria, activates signaling pathways like the Toll-like receptor 4 (TLR4) pathway in immune cells such as macrophages. This leads to the activation of transcription factors, most notably NF-κB.

Activated NF-κB translocates to the nucleus and, along with other factors, recruits histone acetyltransferases (HATs) which acetylate lysine residues on histone tails at the promoters of inflammatory genes. BET proteins, particularly BRD4, then bind to these acetylated histones, acting as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. The recruitment of P-TEFb is critical for phosphorylating RNA Polymerase II, allowing it to escape from promoter-proximal pausing and proceed with productive transcript elongation.

BET inhibitors possess a chemical structure that allows them to bind with high affinity to the hydrophobic acetyl-lysine binding pockets within the bromodomains of BET proteins.[4][5] By competitively occupying these pockets, they prevent BET proteins from docking onto acetylated chromatin. This displacement disrupts the entire transcriptional activation complex, preventing the recruitment of P-TEFb and halting the elongation of inflammatory gene transcripts. A key finding from early research was the selectivity of this process; I-BET was found to suppress a specific subset of LPS-inducible genes, while others remained unaffected, suggesting a dependency on BET proteins for only certain classes of inflammatory genes.[4][5]

Quantitative Data Presentation

The following tables summarize key quantitative data from early studies on the representative BET inhibitor, I-BET, and related compounds.

Table 1: Biochemical Activity of I-BET

| Parameter | Target Protein(s) | Value | Method | Reference |

| Binding Affinity (Kd) | BRD2, BRD3, BRD4 (Tandem Bromodomains) | 50.5 – 61.3 nM | Surface Plasmon Resonance (SPR) | [4][5] |

| Peptide Displacement (IC50) | BRD2, BRD3, BRD4 (Tandem Bromodomains) | 32.5 – 42.5 nM | Fluorescence Resonance Energy Transfer (FRET) | [4][5] |

This table presents the high-affinity binding and potent displacement activity of I-BET against the tandem bromodomains of BET family proteins, which was crucial for establishing its mechanism of action.

Table 2: Effect of BET Inhibitors on Pro-inflammatory Cytokine Production in Macrophages

| Compound | Cell Type | Stimulus | Inhibitor Conc. | Cytokine | Effect | Reference |

| I-BET | Bone Marrow-Derived Macrophages (BMDM) | LPS | 1 µM | IL-6 | Suppression | [4] |

| I-BET | Bone Marrow-Derived Macrophages (BMDM) | LPS | 1 µM | IL-1β | Suppression | [4] |

| I-BET151 | RAW264.7 Macrophages | LPS | 1 µM | IL-6 | Significant Inhibition | [6] |

| I-BET151 | RAW264.7 Macrophages | LPS | 1 µM | TNF-α | No Effect | [6] |

| JQ1 | RAW264.7 Macrophages | LPS (50 ng/mL) | 400 nM | IL-6 | >90% Inhibition | [7][8] |

| JQ1 | RAW264.7 Macrophages | LPS (50 ng/mL) | 400 nM | TNF-α | ~50% Inhibition | [7][8] |

| JQ1 | Bone Marrow-Derived Macrophages (BMDM) | LPS (50 ng/mL) | 400 nM | MCP-1 | ~75% Inhibition | [7] |

This table summarizes the inhibitory effects of early BET inhibitors on key pro-inflammatory cytokines in standard in vitro macrophage models. The data highlights the potent and somewhat selective nature of this inhibition.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific laboratory conditions.

Protocol 1: In Vitro Macrophage Stimulation and Cytokine Analysis

-

Cell Culture and Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into Bone Marrow-Derived Macrophages (BMDMs).

-

On day 7, plate the differentiated BMDMs into 24-well plates at a density of 5 x 105 cells per well and allow them to adhere overnight.

-

-

BET Inhibitor Pre-treatment:

-

Prepare stock solutions of I-BET in DMSO. Dilute to final concentrations (e.g., 0.1 µM to 5 µM) in fresh culture medium.

-

Remove the old medium from the BMDMs and replace it with medium containing the desired concentration of I-BET or a vehicle control (DMSO).

-

Incubate the cells for 1 hour at 37°C, 5% CO2.

-

-

LPS Stimulation:

-

Add Lipopolysaccharide (LPS, from E. coli O111:B4) directly to the wells to a final concentration of 100 ng/mL.

-

Return the plates to the incubator for a specified time period (e.g., 4 hours for gene expression analysis or 24 hours for protein secretion analysis).

-

-

Sample Collection and Analysis:

-

For Cytokine Secretion (Protein): After 24 hours, collect the cell culture supernatants. Centrifuge to remove any debris. Analyze the concentration of cytokines (e.g., IL-6, TNF-α) using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

For Gene Expression (mRNA): After 4 hours, lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen). Extract total RNA using a commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., Il6, Tnf, Gapdh).

-

References

- 1. Animal Models of Endotoxic Shock | Springer Nature Experiments [experiments.springernature.com]

- 2. Suppression of inflammation by a synthetic histone mimic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Inflammatory Response to Endotoxin in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of inflammation by a synthetic histone mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.harvard.edu [scholar.harvard.edu]

- 6. I-BET151 selectively regulates IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bumc.bu.edu [bumc.bu.edu]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Bet-IN-20 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-20 is a potent and selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, with a reported IC50 of 1.9 nM.[1] By competitively binding to the acetyl-lysine recognition pocket of bromodomains, BET inhibitors displace BET proteins from chromatin, leading to the transcriptional downregulation of key oncogenes, such as c-Myc.[1] This mechanism makes this compound a promising candidate for cancer therapy, particularly in malignancies driven by aberrant BET protein function, such as acute myeloid leukemia (AML).[1] Preclinical studies have demonstrated that this compound promotes apoptosis and induces cell cycle arrest in the G0/G1 phase in AML cells.[1] Furthermore, it has been shown to possess favorable pharmacokinetic properties and significant in vivo antitumor efficacy, making it a viable candidate for evaluation in mouse xenograft models.[1]

These application notes provide a detailed protocol for utilizing this compound in a subcutaneous mouse xenograft model of cancer. The protocol outlines cell line selection and preparation, tumor implantation, drug formulation and administration, and methods for monitoring tumor growth and evaluating efficacy.

Signaling Pathway of BET Inhibition

The diagram below illustrates the mechanism of action of BET inhibitors like this compound.

Caption: Mechanism of Action of this compound.

Experimental Workflow for a Xenograft Study

The following diagram outlines the typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.

Caption: Mouse Xenograft Experimental Workflow.

Quantitative Data Summary

The following tables present representative data on the in vitro and in vivo efficacy of BET inhibitors in various cancer models. Note that specific data for this compound in a xenograft model is not yet publicly available and the following tables are illustrative based on the performance of similar BET inhibitors.

Table 1: In Vitro Activity of BET Inhibitors

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| This compound | - | Acute Myeloid Leukemia (AML) | 1.9 (BRD4 BD1 IC50) | [1] |

| JQ1 | MV4-11 | Acute Myeloid Leukemia (AML) | 32 | [2] |

| JQ1 | Raji | Burkitt's Lymphoma | 140 | [2] |

| OTX015 | H3122 | Non-Small Cell Lung Cancer | < 6000 | [3] |

| I-BET762 | LuCaP 35CR | Prostate Cancer | - | [4] |

Table 2: In Vivo Efficacy of BET Inhibitors in Mouse Xenograft Models

| Compound | Cancer Model | Mouse Strain | Dose & Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |

| JQ1 | Cholangiocarcinoma PDX | - | 50 mg/kg, i.p., daily | Significant tumor growth delay | [5] |

| JQ1 | Pancreatic Cancer PDX | SCID | 50 mg/kg, daily | Growth inhibition in all models | [6] |

| OTX015 | NSCLC (H3122) | - | 50 mg/kg, gavage, BID, 7 days on | Tumor regression | [3] |

| I-BET762 | Prostate Cancer (LuCaP 35CR) | - | 25 mg/kg, daily | 57 | [4] |

PDX: Patient-Derived Xenograft, i.p.: intraperitoneal, gavage: oral gavage, BID: twice daily.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cancer cell line known to be sensitive to BET inhibitors (e.g., MV4-11 for AML, or another line with known c-Myc dependency).

-

This compound: Provided as a solid.

-

Vehicle for Formulation: A suitable vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 with 10% FBS).

-

Matrigel® Matrix: (Corning) for subcutaneous injection.

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

-

General Lab Equipment: Sterile hoods, centrifuges, pipettes, cell counters, calipers, syringes, needles.

Protocol 1: Cell Preparation and Tumor Implantation

-

Cell Culture: Culture the selected cancer cell line in its recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Harvesting: When cells reach 80-90% confluency, harvest them by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Counting and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.

-

Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile, serum-free medium and Matrigel® Matrix on ice. The final cell concentration should be adjusted to allow for the injection of 5-10 x 10^6 cells in a volume of 100-200 µL.

-

Tumor Implantation:

-

Anesthetize the mice using an approved method (e.g., isoflurane inhalation).

-

Inject the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.

-

Monitor the animals until they have fully recovered from anesthesia.

-

Protocol 2: this compound Formulation and Administration

Note: The following formulation is a general recommendation for poorly soluble compounds. The optimal vehicle for this compound should be determined based on its specific physicochemical properties. Refer to the primary publication for the exact formulation used in preclinical studies.

-

Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO.

-

Working Solution Formulation:

-

On the day of dosing, prepare the final formulation. For a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first mix the DMSO stock with PEG300.

-

Add Tween 80 and mix thoroughly.

-

Finally, add the saline and vortex until a clear solution is formed.

-

Prepare a vehicle control solution using the same components without this compound.

-

-

Administration:

-

Based on preclinical data for other BET inhibitors, a starting dose for this compound could be in the range of 25-50 mg/kg.

-

Administer this compound and the vehicle control to the respective groups of mice via the intended route (e.g., intraperitoneal injection or oral gavage) once daily.

-

The volume of administration should be based on the weight of the mouse (e.g., 10 mL/kg).

-

Protocol 3: Monitoring and Efficacy Evaluation

-

Tumor Measurement:

-

Begin measuring tumors 2-3 times per week once they become palpable.

-

Use digital calipers to measure the length (L) and width (W) of the tumors.

-

Calculate the tumor volume using the formula: Volume = (W^2 x L) / 2.

-

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment and Monitoring:

-

Initiate treatment as described in Protocol 2.

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the mice daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

-

Endpoint:

-

The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.

-

At the endpoint, euthanize the mice according to institutional guidelines.

-

Excise the tumors and record their final weight.

-

Tissues can be collected for further analysis (e.g., pharmacodynamics, histology).

-

Data Analysis

-

Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in tumor growth between the treatment and control groups.

Conclusion

This document provides a comprehensive guide for the use of the novel BET inhibitor, this compound, in a mouse xenograft model. The provided protocols are based on established methodologies for similar compounds and should be adapted based on the specific characteristics of this compound as detailed in its primary scientific literature. Careful execution of these experiments will provide valuable insights into the in vivo efficacy and therapeutic potential of this compound for cancer treatment.

References

- 1. Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML) guided by FEP calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. European Journal of Medicinal Chemistry [research.tec.mx]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bet-IN-20 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-20 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1] By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene loci, including key oncogenes and inflammatory mediators.[1][2] Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions.[3][4]

This compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and preventing their interaction with acetylated histones and transcription factors.[1] This leads to the suppression of target gene transcription, including the well-documented downregulation of the MYC oncogene, which can induce cell cycle arrest and apoptosis in cancer cells.[1][5] Preclinical studies with various BET inhibitors have demonstrated anti-tumor activity in a range of hematologic and solid tumor models.[5][6]

These application notes provide a summary of recommended dosage ranges for this compound in common animal models based on preclinical data from analogous BET inhibitors. Detailed protocols for a typical in vivo efficacy study are also provided to guide researchers in their experimental design.

Mechanism of Action: BET Inhibition

BET inhibitors function by disrupting the interaction between BET proteins and acetylated chromatin, which is a critical step for the transcription of specific genes involved in cell proliferation and survival.[1] This mechanism of action leads to the downregulation of key oncogenes and pro-inflammatory cytokines. The signaling pathways affected by BET inhibition are complex and can include the suppression of NF-κB, JAK/STAT, and TLR signaling pathways.[2][5][7]

Caption: Mechanism of action of this compound.

Recommended Dosage for Animal Studies

The appropriate dosage of this compound will vary depending on the animal model, tumor type, and desired therapeutic endpoint. The following table summarizes typical dosage ranges for BET inhibitors in preclinical studies, which can serve as a starting point for dose-finding experiments with this compound. It is critical to perform initial dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) for this compound in the specific model being used.

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Reference Compounds |

| Mouse (Xenograft) | Intraperitoneal (IP) | 25 - 100 | Once or twice daily | JQ1[8][9][10] |

| Mouse (Xenograft) | Oral (PO) | 20 - 50 | Once daily | OTX015[6][11][12] |

| Mouse (Systemic Disease) | Intraperitoneal (IP) | 50 | Once daily | JQ1[13] |

| Mouse (Prostate Xenograft) | Oral (PO) | 4.7 | Not Specified | ABBV-744[11][14] |

Note: Newer generation BET inhibitors are being developed with improved potency, allowing for lower effective doses.[11][14] It is essential to consider the pharmacokinetic and pharmacodynamic properties of this compound when designing dosing regimens.

Potential Toxicities

Dose-limiting toxicities are a known concern with BET inhibitors.[15] Common adverse effects observed in preclinical and clinical studies include thrombocytopenia, gastrointestinal issues, and testicular toxicity.[15][16][17][18] Careful monitoring of animal health, including body weight, complete blood counts, and relevant clinical signs, is crucial during treatment with this compound.[3]

Protocol: In Vivo Efficacy Study of this compound in a Mouse Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: Experimental workflow for a xenograft study.

Materials and Reagents

-

This compound

-

Vehicle control (e.g., 10% (2-hydroxypropyl)-β-cyclodextrin in sterile water, or as specified for the compound)[8]

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Matrigel (optional)

-

Immunocompromised mice (e.g., NOD/SCID or nu/nu)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Anesthetic agent

Experimental Procedure

2.1. Cell Culture and Implantation

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS. A cell viability of >95% is recommended.

-

For subcutaneous implantation, mix the cell suspension with Matrigel (optional, can improve tumor take-rate) at a 1:1 ratio.

-

Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

2.2. Tumor Growth and Randomization

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor volume using calipers (Volume = 0.5 x Length x Width²).[10][12]

-

Randomize mice into treatment and control groups (n=6-10 mice per group is common) with comparable average tumor volumes.[10]

2.3. Treatment Administration

-

Prepare a stock solution of this compound and the vehicle control. Formulations should be prepared fresh daily.[8]

-

Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage).

-

Dosing should be based on the pre-determined MTD or a range of doses for efficacy testing.

2.4. Monitoring and Endpoint

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

The study endpoint may be defined by a specific tumor volume limit, a predetermined study duration, or signs of significant morbidity.

-

At the study endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis.

2.5. Data Analysis

-

Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

-

Analyze the statistical significance of differences in tumor volume and survival between groups.

-

Collected tissues can be used for pharmacodynamic biomarker analysis (e.g., Western blot for MYC protein levels, qPCR for target gene expression, or immunohistochemistry for proliferation markers like Ki67).[9][19]

Disclaimer

This document is intended as a guide and is based on preclinical data for analogous compounds. Researchers must conduct their own dose-finding and toxicity studies to establish a safe and effective dose of this compound for their specific experimental model and conditions. All animal experiments should be performed in accordance with institutional and national guidelines for animal welfare.

References

- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mb.cision.com [mb.cision.com]

- 4. Design and Development of a Novel BET Protein-Targeted PET Imaging Probe for In Vivo Characterization of Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]

- 11. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The BET-Bromodomain Inhibitor JQ1 Reduces Inflammation and Tau Phosphorylation at Ser396 in the Brain of the 3xTg Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. onclive.com [onclive.com]

- 16. researchgate.net [researchgate.net]

- 17. FDA Partially Lifts Clinical Hold on VYNE's Psoriasis Drug After 90% Efficacy Signal | VYNE Stock News [stocktitan.net]

- 18. researchgate.net [researchgate.net]

- 19. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bet-IN-20, a BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and laboratory use of Bet-IN-20, a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, with demonstrated anticancer activity, particularly in acute myeloid leukemia (AML).

Product Information

-

Product Name: this compound (Compound 10)

-

Mechanism of Action: Selective inhibitor of BRD4 BD1 (IC50 = 1.9 nM).[1] By binding to the acetyl-lysine recognition pocket of BRD4, this compound displaces it from chromatin, leading to the transcriptional downregulation of key oncogenes.

-

Biological Activity: Promotes apoptosis and induces G0/G1 cell cycle arrest in acute myeloid leukemia (AML) cells.[1] It has been shown to inhibit c-Myc and CDK6, and enhance PARP cleavage.[1]

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the recommended solvents for dissolution and the optimal storage conditions for both solid compound and stock solutions.

| Parameter | Recommendation | Notes |

| Solubility | Highly soluble in Dimethyl Sulfoxide (DMSO).[2][3][4] | For other solvents, it is recommended to test solubility on a small scale. Warming and sonication may aid in the dissolution of BET inhibitors. |

| Storage of Solid | Store at -20°C for up to 3 years. | Keep in a tightly sealed container, protected from light and moisture. |

| Storage of Stock Solutions | Aliquot and store at -80°C for up to 6 months.[5] | Avoid repeated freeze-thaw cycles. Protect from light. |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations for in vitro assays.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing this compound.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, date, and store them at -80°C.

In Vitro Cell Viability Assay using this compound in AML Cell Lines

Objective: To determine the effect of this compound on the viability and proliferation of acute myeloid leukemia (AML) cells. This protocol is adapted from general procedures for testing BET inhibitors in AML cell lines.

Materials:

-

AML cell line (e.g., MV-4-11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Sterile 96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Multichannel pipette

-

Plate reader compatible with the chosen viability reagent

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture AML cells in complete medium to a sufficient density for the experiment.

-

Harvest and count the cells, then resuspend them in fresh medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow cells to acclimate.

-

Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment). The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.[3]

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits BRD4, leading to transcriptional repression and apoptosis.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for assessing cell viability after this compound treatment.

References

Application Notes: Verifying Bet-IN-20 Target Engagement with Western Blot

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2][3] These proteins use their tandem bromodomains to recognize and bind to acetylated lysine residues on histones, tethering transcriptional machinery to chromatin and activating key genes involved in cell proliferation, and inflammation.[4][5] In many cancers, BET proteins, particularly BRD4, are hijacked to drive the expression of oncogenes such as MYC.[1][4][5]

Bet-IN-20 is a small molecule inhibitor designed to target the bromodomains of BET proteins. By competitively binding to these domains, this compound displaces BET proteins from chromatin, leading to the transcriptional repression of their target genes.[4] A hallmark of successful BET inhibitor target engagement is the subsequent downregulation of the MYC oncoprotein.[6][7]

This document provides a detailed protocol for using Western blot analysis to confirm the intracellular target engagement of this compound by measuring the protein levels of downstream effector c-MYC and the primary target BRD4. This method serves as a robust, accessible assay for researchers in oncology and drug development to verify compound activity in a cellular context.

Signaling Pathway and Mechanism of Action

BET inhibitors function by disrupting the interaction between BET proteins and acetylated histones at promoter and enhancer regions of genes. This displacement prevents the recruitment of the transcriptional machinery necessary for gene expression. The diagram below illustrates the mechanism by which this compound is expected to downregulate the expression of the MYC gene.

Caption: Mechanism of this compound action in the cell nucleus.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol, from initial cell culture treatment to the final data analysis, to assess this compound target engagement.

Caption: Step-by-step workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol is designed to measure the dose-dependent effect of this compound on BRD4 and c-MYC protein levels in a relevant cancer cell line.

1. Materials and Reagents

-

Cell Line: Multiple Myeloma (MM.1S) or another BETi-sensitive cell line.[6]

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]

-